molecular formula C19H15N3O B2505216 1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea CAS No. 899990-06-8

1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea

Cat. No.: B2505216
CAS No.: 899990-06-8
M. Wt: 301.349
InChI Key: TVRFIDKBOXMVDS-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea is an organic compound that features both an indole and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with naphthalen-1-ylamine in the presence of a coupling reagent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the urea carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole or naphthalene rings.

    Reduction: Reduced forms of the urea moiety.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indol-3-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a naphthalene moiety.

    1-(1H-indol-3-yl)-3-(2-naphthyl)urea: Similar structure with a different substitution pattern on the naphthalene ring.

Uniqueness

1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea is unique due to the presence of both indole and naphthalene rings, which confer distinct electronic and steric properties

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c23-19(22-18-12-20-16-10-4-3-9-15(16)18)21-17-11-5-7-13-6-1-2-8-14(13)17/h1-12,20H,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRFIDKBOXMVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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